molecular formula C11H7N5O3S2 B12921311 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Cat. No.: B12921311
M. Wt: 321.3 g/mol
InChI Key: QKAQIKYPKLJTGG-UHFFFAOYSA-N
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Description

2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring fused with a thiadiazole ring, both of which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-nitroaniline with thiosemicarbazide to form the intermediate 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with α-haloketones under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituents introduced, such as alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The nitro group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7N5O3S2

Molecular Weight

321.3 g/mol

IUPAC Name

(2E)-2-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7N5O3S2/c17-8-5-20-10(12-8)13-11-15-14-9(21-11)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17)

InChI Key

QKAQIKYPKLJTGG-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])S1

Origin of Product

United States

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